molecular formula C13H18ClIN2OSi B13666367 4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole

4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole

Cat. No.: B13666367
M. Wt: 408.74 g/mol
InChI Key: RHZIPMBJJDJJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole is a synthetic organic compound that belongs to the class of azaindoles. Azaindoles are heterocyclic compounds containing a nitrogen atom in the indole ring system. This particular compound is characterized by the presence of chlorine and iodine atoms at the 4 and 5 positions, respectively, and a trimethylsilyl-ethoxymethyl group at the 1 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole typically involves multiple steps. One common method involves the reaction of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert nitrogen atmosphere . The mixture is cooled to 0°C and stirred for 30 minutes before the addition of 2-(trimethylsilyl)ethoxymethyl chloride. The reaction is then allowed to proceed at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Hydride: Used as a base in the synthesis.

    Dimethylformamide (DMF): Common solvent for reactions.

    2-(Trimethylsilyl)ethoxymethyl Chloride: Reactant for introducing the trimethylsilyl-ethoxymethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole is unique due to its specific substitution pattern and the presence of the trimethylsilyl-ethoxymethyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H18ClIN2OSi

Molecular Weight

408.74 g/mol

IUPAC Name

2-[(4-chloro-5-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H18ClIN2OSi/c1-19(2,3)7-6-18-9-17-5-4-10-12(14)11(15)8-16-13(10)17/h4-5,8H,6-7,9H2,1-3H3

InChI Key

RHZIPMBJJDJJJF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(C(=CN=C21)I)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.